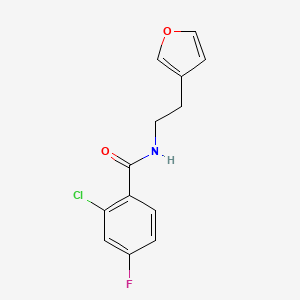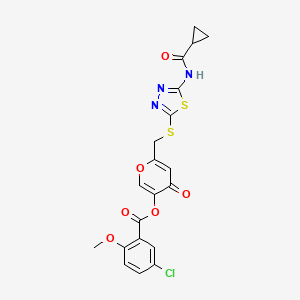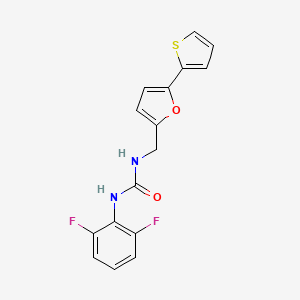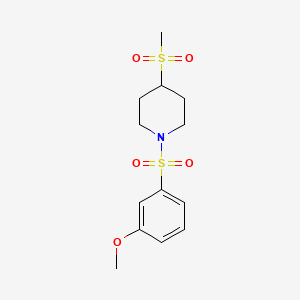![molecular formula C18H21N3O B2505826 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone CAS No. 2034383-63-4](/img/structure/B2505826.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone" is a complex organic molecule that appears to be related to the family of benzo[d]imidazole derivatives. These derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The benzo[d]imidazole moiety is a fused heterocycle containing nitrogen atoms, which is a common structural feature in many pharmacologically active compounds.
Synthesis Analysis
The synthesis of related benzo[d]imidazole compounds has been reported using a general, inexpensive, and versatile method. For instance, the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is achieved through the formation of C-N bonds involving an aromatic aldehyde and o-phenylenediamine. The presence of N,N-dimethylformamide/sulfur leads to the formation of the desired product, while the absence of sulfur results in the formation of quinoxaline in 1,4-dioxane . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives can be characterized using various spectroscopic techniques. For example, a related compound, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, was synthesized and characterized by IR, NMR, and UV-vis spectroscopy. Its solid-state structure was determined using single-crystal X-ray diffraction. Quantum chemical calculations, such as density functional theory (DFT/B3LYP) with the 6-311++G(d, p) basis set, were employed to theoretically characterize the molecular and spectroscopic features, with good agreement between theoretical and experimental data . These techniques could be applied to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
Benzo[d]imidazole derivatives can undergo various chemical reactions, including N-alkylation, as seen in the synthesis of related compounds. The reactivity of the imidazole moiety can be modified to improve selectivity for certain biological targets, such as the insulin-like growth factor receptor-1 (IGF-1R), while reducing interactions with cytochrome P450 enzymes . This indicates that the compound may also be amenable to chemical modifications that could enhance its selectivity and pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]imidazole derivatives can be influenced by their molecular structure. The presence of different functional groups and the overall molecular conformation can affect properties such as solubility, melting point, and stability. While specific data on the physical and chemical properties of "this compound" are not provided, insights can be gained from the study of related compounds. For instance, the solubility might be modulated by the presence of the pyrrolidinyl and cyclohexenyl groups, and the stability could be assessed through experimental techniques similar to those used for other benzo[d]imidazole derivatives .
Aplicaciones Científicas De Investigación
Antiproliferative Activity on Cancer Cell Lines
A series of new conjugates related to the mentioned compound were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7). Some of these conjugates showed considerable cytotoxicity, indicating their potential as therapeutic agents for cancer treatment. The mechanism involves inhibiting microtubule assembly formation, suggesting that these compounds could serve as effective tubulin polymerization inhibitors (Kishore Mullagiri et al., 2018).
Novel Synthesis Methods
Research has been conducted on novel synthesis methods for bicycles with fused pyrrole, indole, oxazole, and imidazole rings, which are structurally related to the compound . These methods provide insights into creating a range of compounds with potentially varied biological activities (A. Katritzky et al., 2004).
Antimicrobial and Antimycobacterial Activities
Another study synthesized a series of derivatives and evaluated them for antimicrobial and antimycobacterial activities. The results indicated that certain derivatives exhibited high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, showcasing their potential as antimicrobial agents (B. Narasimhan et al., 2011).
Crystal Structure and DFT Study
The crystal structure and Density Functional Theory (DFT) study of derivatives have been reported, providing insights into their molecular structures and physicochemical properties. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and for further optimization as therapeutic agents (P. Huang et al., 2021).
Novel Synthetic Approaches for Imidazo[1,5-α]pyridines
Research on novel synthetic approaches for imidazo[1,5-α]pyridines, closely related to the chemical structure , has been reported. These approaches expand the scope of accessible imidazo[1,5-α]pyridines, highlighting the versatility and potential applications of such compounds in medicinal chemistry and other fields (Kui Zeng et al., 2021).
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Given the wide range of activities associated with imidazole derivatives, it is likely that multiple pathways are influenced .
Pharmacokinetics
For instance, the related compound 3-cyclohexene-1-carboxylic acid is insoluble in water , which could impact its absorption and distribution.
Result of Action
Given the broad range of activities associated with imidazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Propiedades
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-cyclohex-3-en-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(14-6-2-1-3-7-14)20-11-10-15(12-20)21-13-19-16-8-4-5-9-17(16)21/h1-2,4-5,8-9,13-15H,3,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAWVCGRCOIHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2505746.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)
![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)




![6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)
